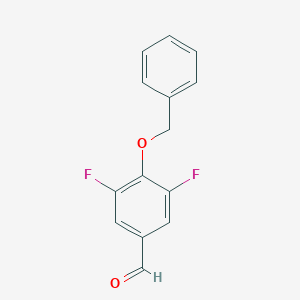

4-(Benzyloxy)-3,5-difluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRBYGWUSGMSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577259 | |

| Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125036-88-6 | |

| Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-(Benzyloxy)-3,5-difluorobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-3,5-difluorobenzaldehyde is a key aromatic aldehyde that has garnered significant interest as a versatile intermediate in synthetic organic chemistry and medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde, a stable benzyloxy protecting group, and strategic difluoro substitution on the aromatic ring, makes it a valuable building block for the synthesis of complex, biologically active molecules. The fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of derivative compounds, properties highly sought after in modern drug discovery. This guide provides an in-depth examination of its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a focus on the causal reasoning behind experimental methodologies.

Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance and experimental reproducibility. This compound is cataloged under multiple CAS (Chemical Abstracts Service) numbers, which may vary by supplier or batch.

Key Identifiers:

-

Primary CAS Number: 1285690-36-9[1]

-

Alternate CAS Number: 125036-88-6[2]

-

Molecular Weight: 248.23 g/mol [2]

-

IUPAC Name: this compound

-

SMILES Code: O=CC1=CC(F)=C(OCC2=CC=CC=C2)C(F)=C1[2]

The physicochemical properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| Appearance | Solid | General |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

| Purity | ≥98% (Typical) | [3] |

Synthesis and Purification: A Mechanistic Approach

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and provides a reliable pathway to the target molecule.

Synthetic Rationale and Causality

The reaction proceeds by the nucleophilic substitution (SN2) of a benzyl halide with the phenoxide ion generated from 4-hydroxy-3,5-difluorobenzaldehyde.

-

Choice of Base (Potassium Carbonate, K₂CO₃): A moderately strong, inexpensive base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate is ideal as it is strong enough to form the nucleophilic phenoxide but not so strong as to cause unwanted side reactions with the aldehyde functionality.

-

Choice of Solvent (Dimethyl Sulfoxide, DMSO): A polar aprotic solvent like DMSO is crucial. It readily dissolves the ionic intermediates (the potassium phenoxide salt) and does not possess acidic protons that could interfere with the nucleophile. Its high polarity stabilizes the transition state of the SN2 reaction, accelerating the rate of ether formation.

-

Choice of Benzylating Agent (Benzyl Chloride): Benzyl chloride is an effective electrophile because the C-Cl bond is readily polarized, and the benzyl carbocation intermediate (in an SN1 context) is stabilized by resonance, making the carbon highly susceptible to nucleophilic attack.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful ether formation is confirmed by the consumption of the starting phenol, observable via Thin Layer Chromatography (TLC).

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 20g of 4-hydroxy-3,5-difluorobenzaldehyde in an appropriate volume of dimethylsulfoxide (DMSO).[4]

-

Base and Reagent Addition: To the solution, add potassium carbonate followed by benzyl chloride.[4] The molar ratio should be optimized, typically with a slight excess of the base and benzylating agent to drive the reaction to completion.

-

Reaction: Stir the mixture vigorously at room temperature.[4] Monitor the reaction progress using TLC (e.g., with an eluent system of ethyl acetate/hexane) until the starting material spot is no longer visible.

-

Workup: Upon completion, quench the reaction by adding water. This step precipitates the organic product and dissolves the inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.[4] The organic layer will contain the desired product. Perform multiple extractions to ensure quantitative recovery.

-

Washing: Wash the combined organic layers with water and then with brine to remove any residual DMSO and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The resulting crude residue is purified by silica gel column chromatography to yield the final product, this compound.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis and Characterization

Structural confirmation is unequivocally established through a combination of spectroscopic methods. The predicted data below is based on the analysis of structurally similar compounds.[5][6][7]

| Technique | Expected Signature Features |

| ¹H NMR | ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).~7.3-7.5 ppm (m, 5H): Protons of the benzyl ring.~7.2 ppm (d, 2H): Aromatic protons on the difluorobenzaldehyde ring, showing coupling to adjacent fluorine atoms.~5.2 ppm (s, 2H): Methylene protons of the benzylic ether (-OCH₂-). |

| ¹³C NMR | ~190 ppm: Carbonyl carbon of the aldehyde.~160-165 ppm (d): C4 carbon attached to the ether oxygen, showing coupling to fluorine.~150-155 ppm (dd): C3/C5 carbons, each attached to a fluorine atom.~136 ppm: Quaternary carbon of the benzyl ring.~128-129 ppm: Carbons of the benzyl ring.~110-115 ppm (d): C2/C6 carbons, showing coupling to fluorine.~71 ppm: Methylene carbon of the benzylic ether. |

| FT-IR (cm⁻¹) | ~3050-3100: Aromatic C-H stretch.~2850 & ~2750: Aldehyde C-H stretch (Fermi doublet).~1700: Strong C=O stretch of the aldehyde.~1600: Aromatic C=C stretch.~1250 & ~1050: Asymmetric and symmetric C-O-C stretch of the ether linkage. |

Applications in Research and Drug Development

The utility of this compound stems from its identity as a "scaffold" molecule, providing a robust framework for building more complex structures.

Role in Medicinal Chemistry

This compound is a valuable precursor for synthesizing novel therapeutic agents, particularly in oncology and metabolic disorders.[8][9]

-

Enzyme Inhibitors: The aldehyde functionality is a versatile handle for constructing inhibitors of enzymes like Aldehyde Dehydrogenase (ALDH), which is often overexpressed in cancer stem cells and contributes to chemoresistance.[8][10] The difluorophenyl moiety can enhance binding within the enzyme's active site.

-

PPARα Agonists: Derivatives have been explored as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.[9] These are targets for treating retinal disorders and other metabolic diseases.

-

Metabolic Stability: The inclusion of two fluorine atoms ortho to the ether linkage sterically shields the ether bond from metabolic cleavage and can block sites of aromatic hydroxylation, thereby increasing the in vivo half-life of the final drug candidate.

Synthetic Utility Workflow

Caption: Role as a building block in creating diverse bioactive molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related benzaldehydes provides clear guidance.[11][12][13]

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract.[11] Avoid breathing dust or fumes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.[11]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[2][13] Recommended storage is at 2-8°C to ensure long-term stability.[2]

References

-

PrepChem. (n.d.). Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. Retrieved from PrepChem.com. [Link]

- Supporting Information. (n.d.). NMR Data.

- Supporting Information. (n.d.). NMR Data.

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Wilson, C. G., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. National Institutes of Health. [Link]

Sources

- 1. This compound | 1285690-36-9 [chemicalbook.com]

- 2. 125036-88-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Benzyloxy)-3,5-difluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

4-(Benzyloxy)-3,5-difluorobenzaldehyde is a key chemical intermediate whose structural motifs—a difluorinated phenyl ring, a versatile aldehyde functional group, and a stable benzyloxy protecting group—make it a valuable scaffold in modern medicinal chemistry. The strategic placement of fluorine atoms significantly influences the molecule's electronic properties and metabolic stability, while the aldehyde serves as a reactive handle for constructing a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed protocol for its synthesis, and an exploration of its applications, particularly in the development of targeted therapeutics such as aldehyde dehydrogenase (ALDH) inhibitors for oncology.

Core Compound Analysis: Physicochemical Properties and Characterization

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This compound is a crystalline solid at room temperature, and its key identifiers and properties are summarized below.

It is crucial to note the existence of multiple CAS numbers in supplier databases. While CAS 125036-88-6 and 1285690-36-9 both refer to this compound, researchers should cross-reference the molecular formula and weight to ensure procurement of the correct material.[1][2][3] The molecular formula C₁₄H₁₀F₂O₂ and a molecular weight of approximately 248.23 g/mol are the accepted values for this structure.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [2][3] |

| Molecular Weight | 248.23 g/mol | [2] |

| CAS Number | 125036-88-6; 1285690-36-9 | [1][2][3] |

| Appearance | Creamish to yellow crystalline powder | [4] |

| Storage Conditions | Sealed in a dry environment, 2-8°C | [2] |

1.1. Rationale for Structural Characterization

To confirm the identity and purity of synthesized or procured this compound, a suite of spectroscopic techniques is employed. Each method provides unique, complementary information about the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique is essential for identifying the protons in the molecule. For this specific compound, the spectrum will show a distinct singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9.8-10.0 ppm) due to the deshielding effect of the carbonyl group.[5] The methylene protons (-CH₂-) of the benzyl group will appear as a singlet around δ 5.1 ppm.[6] The aromatic protons on both the difluorophenyl and benzyl rings will resonate between δ 7.0-7.9 ppm, with splitting patterns influenced by fluorine-proton coupling.[5][6]

-

¹³C NMR : The carbonyl carbon of the aldehyde is highly diagnostic, appearing significantly downfield (δ 190-200 ppm).[7] Other aromatic and aliphatic carbons will appear at their characteristic chemical shifts, providing a complete carbon skeleton map.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A strong, sharp absorption band around 1700-1705 cm⁻¹ is a clear indicator of the conjugated aldehyde C=O stretch.[7][8] Characteristic C-O ether stretches will appear in the 1200-1250 cm⁻¹ region, and aromatic C-H and C=C bands will also be present.[9]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition C₁₄H₁₀F₂O₂ with high precision.[6]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis.[10][11][12] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.

2.1. Causality of Experimental Design

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions.

-

Starting Materials : The synthesis begins with 3,5-Difluoro-4-hydroxybenzaldehyde.[13] This precursor provides the core difluorinated aromatic aldehyde structure.

-

Base : A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is used. Its function is to deprotonate the hydroxyl group of the phenol, forming the more nucleophilic phenoxide anion in situ. Using a stronger base like sodium hydride could lead to unwanted side reactions.

-

Alkylating Agent : Benzyl chloride (or benzyl bromide) serves as the electrophile. It provides the benzyl group that protects the hydroxyl moiety.

-

Solvent : A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the Sₙ2 reaction rate.

2.2. Step-by-Step Laboratory Protocol

-

Preparation : To a solution of 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Phenoxide Formation : Stir the resulting suspension at room temperature for 30-60 minutes. The mixture may become slightly colored as the potassium phenoxide salt forms.

-

Alkylation : Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction : Heat the mixture to 60-70°C and stir for 4-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting phenolic material is consumed.

-

Workup : After completion, cool the reaction to room temperature and pour it into a beaker of ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3x volumes). The organic product will move into the ethyl acetate layer.

-

Washing : Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

2.3. Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Core Applications in Medicinal Chemistry: A Scaffold for ALDH Inhibitors

The true value of this compound lies in its application as a versatile building block for synthesizing biologically active molecules.[14] A particularly promising area of research is the development of inhibitors targeting Aldehyde Dehydrogenase (ALDH), specifically the ALDH1A3 isoform.

3.1. Scientific Rationale: Targeting ALDH1A3 in Cancer

ALDHs are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids.[15] The ALDH1A3 isoform has been identified as a critical marker for cancer stem cells (CSCs) in various malignancies, including non–small cell lung cancer, breast cancer, and glioblastoma.[16][17][18][19] High ALDH1A3 activity is linked to:

-

Chemoresistance : ALDH enzymes can detoxify chemotherapeutic agents like cyclophosphamide.

-

Tumorigenicity : ALDH-positive CSCs are highly capable of self-renewal and initiating tumor growth.[16][18]

-

Metastasis and Poor Prognosis : Elevated ALDH1A3 expression often correlates with more aggressive disease.[17][20]

The aldehyde group on the this compound scaffold can be readily converted into various pharmacophores designed to bind to the active site of ALDH1A3, making it an excellent starting point for inhibitor design.[6]

3.2. Biological Pathway: ALDH1A3 and Retinoic Acid Signaling

One of the key functions of ALDH1A3 is the synthesis of retinoic acid (RA) from retinal. RA is a potent signaling molecule that regulates gene expression by binding to nuclear retinoic acid receptors (RARs). In CSCs, this pathway is often dysregulated to promote survival and self-renewal.[19][20] Inhibiting ALDH1A3 disrupts this signaling cascade.

Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway by a targeted inhibitor.

3.3. Experimental Protocol: Screening for ALDH Activity

To evaluate the efficacy of novel inhibitors derived from this compound, the ALDEFLUOR™ assay is a widely used, robust method for measuring ALDH activity in live cells via flow cytometry.[15][21]

Objective : To quantify the inhibition of ALDH activity in a cancer cell line (e.g., A549 lung cancer cells) by a test compound.

Materials :

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies, Cat# 01700)[21]

-

Cancer cell line with known ALDH activity (e.g., A549)

-

Test inhibitor (synthesized derivative) dissolved in DMSO

-

Standard cell culture media and reagents

-

Flow cytometer

Step-by-Step Methodology :

-

Cell Preparation : Harvest cultured A549 cells and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Sample Setup : Prepare three sets of tubes:

-

Unstained Control : Cells in buffer only.

-

ALDEFLUOR™ Control (DEAB) : For each sample, prepare a control tube containing cells to which the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), will be added. This sets the baseline for background fluorescence.[22]

-

Test Sample : Cells to be treated with the synthesized inhibitor.

-

-

Inhibitor Incubation : Add the synthesized inhibitor (at various concentrations) to the "Test Sample" tubes. Add an equivalent volume of DMSO to the DEAB control tube. Incubate for 15 minutes at room temperature.

-

ALDEFLUOR™ Staining : Add the activated ALDEFLUOR™ reagent (BAAA) to the "Test Sample" tubes. Immediately transfer half of this cell suspension to the corresponding "DEAB Control" tube.[22]

-

Incubation : Incubate all tubes for 30-60 minutes at 37°C, protected from light. This allows the enzymatic conversion of BAAA to the fluorescent BAA to occur.[21]

-

Analysis : Centrifuge the cells, resuspend them in fresh assay buffer, and analyze them on a flow cytometer.

-

Data Interpretation : Using the DEAB control to set the gate for ALDH-negative cells, quantify the percentage of ALDH-bright cells in the test samples. A decrease in the ALDH-bright population in the presence of the test inhibitor indicates successful inhibition.

Safety and Handling

As a laboratory chemical, this compound and its precursors require careful handling. While a specific Safety Data Sheet (SDS) may vary by supplier, the general precautions for aromatic aldehydes and fluorinated compounds apply.

Table 2: Hazard Identification and Safety Precautions

| Hazard Class | Precautionary Statement | Rationale |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. | Aromatic aldehydes can be irritating upon contact with skin. |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. | Direct contact can cause significant damage to the eyes. |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only in a well-ventilated area. | Inhalation of the powder can irritate the respiratory tract. |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area. | Protects from moisture and atmospheric contaminants. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | Follow local, state, and federal regulations for chemical waste. |

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined synthesis, versatile reactivity, and strategic structural features provide researchers with a powerful platform for developing next-generation therapeutics. The demonstrated application in creating potent ALDH1A3 inhibitors underscores its relevance in oncology, offering a clear path from rational chemical design to tangible biological impact. This guide serves as a foundational resource for scientists aiming to harness the potential of this pivotal molecule in their research endeavors.

References

-

Soudagar, M. et al. (2014). Essential Role of Aldehyde Dehydrogenase 1A3 for the Maintenance of Non–Small Cell Lung Cancer Stem Cells Is Associated with the STAT3 Pathway. Clinical Cancer Research, 20(15), 4154–66. Available at: [Link]

-

Uddin, J. et al. (2023). The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. Cancers, 15(2), 492. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). The stem cell/cancer stem cell marker ALDH1A3 regulates the expression of the survival factor tissue transglutaminase, in mesenchymal glioma stem cells. PubMed Central. Available at: [Link]

-

ResearchGate. (2023). The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay. PubMed Central. Available at: [Link]

-

YouTube. (2011). Optimization of ALDEFLUOR™ Protocol. Available at: [Link]

-

Protocols.io. (2020). Isolation and identification of cancer stem cells by ALDH activity assay. Available at: [Link]

-

SACTG | King-Pharm. (2026). 4-Benzyloxy-3,5-difluorophenylboronic acid [ 156635-88-0 ]. Available at: [Link]

-

Al-Majd, L.A. et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(23), 7356. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Available at: [Link]

-

Datapdf.com. (n.d.). Differentiation of Natural and Synthetic Benzaldehydes by 2H Nuclear Magnetic Resonance. Available at: [Link]

-

ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. Available at: [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzaldehyde. Available at: [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

-

ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Available at: [Link]

-

Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis. Available at: [Link]

Sources

- 1. This compound | 1285690-36-9 [chemicalbook.com]

- 2. 125036-88-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound,(CAS# 125036-88-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mdpi.com [mdpi.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. francis-press.com [francis-press.com]

- 13. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. protocols.io [protocols.io]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The stem cell/cancer stem cell marker ALDH1A3 regulates the expression of the survival factor tissue transglutaminase, in mesenchymal glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.stemcell.com [cdn.stemcell.com]

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-3,5-difluorobenzaldehyde from 3,5-difluoro-4-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(benzyloxy)-3,5-difluorobenzaldehyde, a key building block in medicinal chemistry and drug discovery. The primary focus of this document is the detailed elucidation of the Williamson ether synthesis, a robust and widely applicable method for the preparation of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, a detailed experimental protocol, and a discussion of the strategic importance of this synthetic transformation.

Introduction: The Significance of Fluorinated Benzyloxybenzaldehyde Scaffolds

Substituted benzaldehyde derivatives are fundamental intermediates in the synthesis of a vast array of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence the physicochemical and biological properties of the final compounds, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. The benzyloxy group, on the other hand, serves as a versatile protecting group for the phenolic hydroxyl functionality, which can be readily removed at a later synthetic stage to enable further molecular elaboration.

The target molecule of this guide, this compound, is a valuable intermediate in the synthesis of novel therapeutic agents. While direct biological activity data for this specific compound is not extensively published, its structural motifs are present in molecules investigated for a range of therapeutic applications, including as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. Furthermore, benzyloxybenzaldehyde derivatives have been utilized as intermediates in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV/AIDS[1]. This guide will provide the necessary technical details to empower researchers to efficiently synthesize this important building block for their drug discovery programs.

The Synthetic Strategy: Williamson Ether Synthesis

The most direct and efficient method for the preparation of this compound from 3,5-difluoro-4-hydroxybenzaldehyde is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the deprotonation of a phenol (or an alcohol) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

Reaction Mechanism

The reaction proceeds in two key steps:

-

Deprotonation: The phenolic proton of 3,5-difluoro-4-hydroxybenzaldehyde is acidic and is readily removed by a suitable base, such as potassium carbonate, to generate the corresponding potassium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Nucleophilic Substitution: The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

dot graph "Williamson_Ether_Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier | Purity |

| 3,5-Difluoro-4-hydroxybenzaldehyde | 158.10 | 118276-06-5 | e.g., Sigma-Aldrich | ≥97% |

| Benzyl bromide | 171.03 | 100-39-0 | e.g., Sigma-Aldrich | ≥98% |

| Potassium carbonate (anhydrous) | 138.21 | 584-08-7 | e.g., Sigma-Aldrich | ≥99% |

| Dimethyl sulfoxide (DMSO, anhydrous) | 78.13 | 67-68-5 | e.g., Sigma-Aldrich | ≥99.9% |

| Ethyl acetate | 88.11 | 141-78-6 | e.g., Fisher Scientific | ACS Grade |

| Deionized water | 18.02 | 7732-18-5 | - | - |

Equipment

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure

A detailed workflow for the synthesis is presented below:

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Experimental workflow for the synthesis.

Step-by-Step Method

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoro-4-hydroxybenzaldehyde (e.g., 20 g) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate followed by benzyl chloride[2].

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound[2].

Characterization of this compound

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) in the ¹H NMR spectrum are influenced by the electronic environment of the protons. The aldehyde proton is expected to be the most downfield signal. The aromatic protons of the difluorobenzaldehyde ring will appear as a multiplet due to fluorine coupling, and the protons of the benzyl group will be in the aromatic and benzylic regions.

Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be the most downfield signal. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The carbons of the benzyloxy group will also be present in the spectrum.

Process Optimization and Troubleshooting

The efficiency of the Williamson ether synthesis can be influenced by several factors:

-

Solvent: While DMSO is effective, other polar apathetic solvents like N,N-dimethylformamide (DMF) can also be used. The choice of solvent can affect the reaction rate and solubility of the reagents.

-

Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride could also be employed, but may lead to side reactions.

-

Temperature: The reaction proceeds well at room temperature, but gentle heating may be applied to accelerate the reaction if it is sluggish.

-

Purification: Silica gel chromatography is a reliable method for purification. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) should be optimized using TLC to achieve good separation of the product from any unreacted starting materials or byproducts.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a straightforward and high-yielding process. This technical guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and insights into the characterization and optimization of the reaction. As a valuable intermediate in medicinal chemistry, the efficient preparation of this compound is of significant importance for the advancement of drug discovery programs targeting a range of diseases.

References

-

PrepChem. Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. Available at: [Link]

-

Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. Available at: [Link]

-

Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2549-2558. Available at: [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-depth Technical Guide to 4-(Benzyloxy)-3,5-difluorobenzaldehyde: A Key Intermediate in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a particularly valuable synthetic intermediate, embodying a trifecta of strategic chemical functionalities: a difluorinated aromatic ring, a versatile aldehyde group for subsequent chemical transformations, and a benzyloxy moiety that serves as both a protecting group and a point for further diversification.

This technical guide offers a comprehensive overview of the physical properties, synthesis, and spectral characteristics of this compound, tailored for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides a framework for utilizing this compound in synthetic workflows.

Physicochemical and Structural Properties

The core physical and chemical identifiers for this compound are summarized below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, are based on predictive models due to a lack of extensive experimental data in publicly available literature.

| Property | Data | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 125036-88-6 | [1][2] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][2] |

| Molecular Weight | 248.23 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature, likely crystalline. | [3] |

| Melting Point | Not experimentally reported in cited literature. | - |

| Boiling Point | 271.6 ± 40.0 °C (Predicted) | [4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, CH₂Cl₂) and insoluble in water. | - |

| Storage Conditions | Store sealed in a dry environment at 2-8°C. | [1] |

Synthesis: A Mechanistic Approach to Williamson Ether Synthesis

The most direct and widely employed method for preparing this compound is via a Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and is particularly effective in this context.

Reaction Scheme:

(Image depicting the reaction of 4-hydroxy-3,5-difluorobenzaldehyde with benzyl chloride)

Experimental Protocol

This protocol is adapted from established procedures for similar ether syntheses.[4]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3,5-difluorobenzaldehyde (1.0 eq) in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of approximately 0.5 M.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

-

Expert Insight: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group. Its insolubility in the solvent drives the reaction forward by removing the protonated base from the equilibrium. Anhydrous conditions are crucial to prevent hydrolysis of the base and potential side reactions.

-

-

Alkylation: Add benzyl chloride (1.05-1.1 eq) dropwise to the stirring suspension at room temperature.

-

Expert Insight: A slight excess of the alkylating agent ensures the complete consumption of the more valuable phenolic starting material. The reaction is typically exothermic and should be monitored.

-

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

-

Expert Insight: The aqueous work-up removes the inorganic salts (KCl, excess K₂CO₃) and the polar solvent (DMSO/DMF). Ethyl acetate is a suitable extraction solvent due to the product's high solubility and the solvent's immiscibility with water.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Predicted Spectral Analysis

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm . This downfield shift is characteristic of aldehyde protons, which are heavily deshielded by the anisotropic effect of the carbonyl group.

-

Aromatic Protons (Difluorinated Ring): The two protons on the difluorinated ring are chemically equivalent. They will appear as a triplet around δ 7.5-7.7 ppm . The triplet multiplicity arises from coupling to the two adjacent fluorine atoms (³JH-F ≈ 6-8 Hz).

-

Aromatic Protons (Benzyl Ring): The five protons of the benzyl group will appear in the typical aromatic region of δ 7.3-7.5 ppm as a complex multiplet.

-

Methylene Protons (-O-CH₂-Ph): A sharp singlet is expected around δ 5.1-5.3 ppm , corresponding to the two benzylic protons.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, expected around δ 190-192 ppm .

-

C4 (C-O): This carbon, directly attached to the benzyloxy group, will be a triplet due to coupling with the two ortho-fluorine atoms (²JC-F). Its chemical shift is predicted to be in the range of δ 145-150 ppm .

-

C3 & C5 (C-F): These carbons, directly bonded to fluorine, will exhibit a large one-bond C-F coupling constant (¹JC-F ≈ 240-250 Hz) and are expected to appear around δ 155-160 ppm .

-

C2 & C6 (C-H): These carbons will appear as a triplet due to coupling with the adjacent fluorine atom (²JC-F) around δ 112-115 ppm .

-

C1 (C-CHO): The ipso-carbon attached to the aldehyde group is expected around δ 130-135 ppm .

-

Benzyl Ring Carbons: Signals for the benzyl ring carbons are expected in their usual ranges: ipso-carbon around δ 135-137 ppm , and the remaining carbons between δ 127-129 ppm .

-

Methylene Carbon (-O-CH₂-Ph): The benzylic carbon signal is expected around δ 71-73 ppm .

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for constructing more complex molecules. Its utility stems from its unique combination of features:

-

Versatile Aldehyde Handle: The aldehyde group is a gateway to a vast array of chemical reactions, including reductive amination, Wittig reactions, aldol condensations, and the formation of heterocycles like hydrazones, which are known to possess broad biological activities.

-

Metabolic Blocking by Fluorine: The fluorine atoms at the 3 and 5 positions sterically hinder and electronically deactivate the adjacent C4 position, which is often a site of metabolic oxidation (e.g., O-dealkylation) in aromatic ethers. This can significantly increase the metabolic stability and in vivo half-life of drug candidates derived from this scaffold.

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of adjacent functional groups and increase lipophilicity, which can be fine-tuned to optimize cell permeability and target engagement.

-

Cleavable Protecting Group: The benzyloxy group serves as a robust protecting group for the phenol. It can be readily removed via catalytic hydrogenation (e.g., H₂/Pd-C) at a later synthetic stage to reveal the free phenol, which can then be used for further functionalization or as a key hydrogen bond donor for target binding.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related fluorinated benzaldehydes should be used to guide handling procedures.

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[8] Use in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Hazards: Similar compounds are known to cause skin, eye, and respiratory irritation.[9] Avoid breathing dust and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Conclusion

This compound is a strategically designed synthetic intermediate that provides medicinal chemists with a powerful tool for drug discovery. Its combination of a reactive aldehyde, metabolically robust difluorinated ring, and a cleavable benzyloxy protecting group offers a versatile platform for synthesizing novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its core properties, empowering researchers to effectively integrate this valuable building block into their synthetic programs.

References

Sources

- 1. 125036-88-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound,(CAS# 125036-88-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 4-benzyloxy-3-fluorobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 1285690-36-9 [chemicalbook.com]

- 5. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR [m.chemicalbook.com]

- 6. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR spectrum [chemicalbook.com]

- 7. 3,5-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Benzyloxy)-3,5-difluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Fluorinated Building Block

4-(Benzyloxy)-3,5-difluorobenzaldehyde is an aromatic aldehyde that has emerged as a significant building block in the landscape of medicinal chemistry and organic synthesis. Its unique molecular architecture, characterized by a difluorinated phenol ring protected by a benzyl group and featuring a reactive aldehyde functionality, offers a powerful scaffold for the synthesis of complex, high-value molecules.

The strategic placement of two fluorine atoms ortho to the benzyloxy group profoundly influences the molecule's electronic properties. These electron-withdrawing fluorine atoms modulate the reactivity of the aromatic ring and the aldehyde, and can enhance the metabolic stability and binding affinity of derivative compounds—a critical consideration in modern drug design. The benzyloxy group serves not only as a robust protecting group for the phenolic hydroxyl but also provides a site for further synthetic elaboration. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this versatile intermediate for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Core Properties

The key physicochemical properties of this compound are summarized below. These data are essential for reaction planning, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 125036-88-6 | [1][2] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][2] |

| Molecular Weight | 248.23 g/mol | [1] |

| Appearance | Solid (form may vary) | General chemical knowledge |

| Storage | Sealed in dry, 2-8°C | [1] |

Note: Melting point and other physical constants may vary between suppliers and batches. It is recommended to determine these experimentally for the specific material in use.

Spectroscopic Characterization

While a publicly available, peer-reviewed full data set for this compound is limited, the expected spectroscopic signatures can be predicted based on the analysis of structurally related analogs such as 4-benzyloxybenzaldehyde[3], 3,5-difluorobenzaldehyde[4], and other substituted benzaldehydes[5][6].

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.0 ppm.

-

Aromatic Protons (difluorobenzyl ring): A doublet or multiplet would appear, influenced by fluorine coupling, likely in the δ 7.4-7.6 ppm region.

-

Aromatic Protons (benzyl ring): A multiplet corresponding to the five protons of the unsubstituted benzyl ring, expected in the δ 7.3-7.5 ppm range.

-

Methylene Protons (OCH₂): A singlet for the two benzylic protons is anticipated around δ 5.1-5.2 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): Expected in the δ 190-192 ppm region.

-

Aromatic Carbons: A complex pattern of signals is expected between δ 108-165 ppm. The carbons bonded to fluorine will show large C-F coupling constants.

-

Methylene Carbon (OCH₂): A signal is expected around δ 70-72 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic weak bands may appear around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

-

C-O-C Stretch (Ether): A strong absorption is expected in the 1200-1250 cm⁻¹ region.

-

C-F Stretch: Strong absorptions are anticipated in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 248.

-

Key Fragments: Common fragmentation pathways would include the loss of the benzyl group ([M-91]⁺) leading to a tropylium cation fragment at m/z = 91, and cleavage of the formyl group ([M-29]⁺).

Synthesis Protocol: A Step-by-Step Guide

The most common and efficient route for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable Sₙ2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[7][8]

Reaction Scheme

Caption: General scheme of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous benzyloxybenzaldehyde derivatives.[9][10]

Materials:

-

4-Hydroxy-3,5-difluorobenzaldehyde

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 4-hydroxy-3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. Stir the resulting suspension at room temperature for 30 minutes.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 - 1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x the volume of DMF used).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Causality Behind Experimental Choices

-

Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl group of the starting material to form the reactive phenoxide nucleophile. It is preferred over stronger bases like sodium hydride (NaH) in this context because it is less hazardous, easier to handle, and minimizes potential side reactions.[11]

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal for Sₙ2 reactions. It effectively solvates the potassium cation while leaving the phenoxide anion poorly solvated and thus highly nucleophilic, accelerating the rate of reaction.[12]

-

Alkylating Agent (Benzyl Bromide): Benzyl bromide is an excellent substrate for Sₙ2 reactions. It is a primary halide, which minimizes competing E2 elimination reactions, and the bromide is a good leaving group.[8]

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to prevent potential side reactions with atmospheric oxygen or moisture, which could degrade the reagents or product.[9]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules with potential therapeutic applications. The aldehyde group serves as a synthetic handle for a wide array of chemical transformations.

Role as a Synthetic Precursor

The aldehyde functionality can be readily converted into other functional groups or used in carbon-carbon bond-forming reactions, making this compound a valuable starting point for diverse molecular scaffolds.

Caption: Key synthetic transformations starting from this compound.

Precursor to Enzyme Inhibitors

Aromatic aldehydes, particularly those with benzyloxy moieties, are common precursors in the synthesis of various enzyme inhibitors. For instance, related benzyloxybenzaldehyde derivatives have been investigated for their anticancer activity.[13] The structural motif present in this compound makes it a prime candidate for the development of inhibitors for enzymes such as aldose reductase, which is implicated in diabetic complications. The synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides, potent aldose reductase inhibitors, starts from a similarly substituted phenyl ring, highlighting the potential of this chemotype.[14]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care, following standard safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for researchers in organic synthesis and drug discovery. Its combination of a protected, electron-deficient aromatic ring and a versatile aldehyde handle provides a robust platform for the creation of novel molecular entities. The reliable synthesis via the Williamson ether reaction, coupled with the predictable reactivity of the aldehyde, ensures its utility in a wide range of applications, from the development of enzyme inhibitors to the construction of complex bioactive molecules. This guide serves as a foundational resource for scientists looking to leverage the unique chemical properties of this valuable building block in their research endeavors.

References

-

Muhanji, C. I., et al. (2011). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2110. Available at: [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives. Royal Society of Chemistry. Available at: [Link]

-

Kules, P., et al. (2018). Electronic Supplementary Information (ESI) for. Royal Society of Chemistry. Available at: [Link]

-

Sitorus, H., et al. (2020). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 36(5), 896-901. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-BENZYLOXY-2-BUTANONE. Available at: [Link]

-

Krátký, M., et al. (2008). Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 3466-3474. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Available at: [Link]

-

Reddit. (2025). Williamson Ether synthesis. r/OrganicChemistry. Available at: [Link]

Sources

- 1. 125036-88-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound,(CAS# 125036-88-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]

- 4. 3,5-Difluorobenzaldehyde | 32085-88-4 [chemicalbook.com]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-(Benzyloxy)-3,5-difluorobenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)-3,5-difluorobenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data. It delves into the molecular principles governing solubility, offers predictive assessments based on solute-solvent interactions, and provides robust, field-tested protocols for empirical determination. By integrating theoretical knowledge with practical application, this guide serves as an essential resource for optimizing experimental design, from reaction chemistry to final formulation.

Introduction: The Significance of Solubility in a Research Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that dictates its behavior in various stages of the drug development pipeline. From the choice of solvent for organic synthesis and purification to the selection of vehicles for in vitro and in vivo screening, a thorough understanding of a compound's solubility profile is paramount. Poor solubility can lead to challenges in achieving desired reaction kinetics, inaccurate results in biological assays, and significant hurdles in formulation. This guide provides the foundational knowledge required to anticipate and systematically address such challenges.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is fundamentally governed by its molecular structure. This compound is a molecule of moderate complexity, and an analysis of its constituent parts offers valuable insights into its potential interactions with various solvents.

-

Core Structure: A benzaldehyde ring, which is aromatic and relatively nonpolar.

-

Key Functional Groups:

-

An aldehyde group (-CHO): This group is polar and can act as a hydrogen bond acceptor.

-

A benzyloxy group (-OCH₂C₆H₅): This group introduces a larger, nonpolar aromatic component (the benzyl group) and an ether linkage. The ether oxygen can also act as a hydrogen bond acceptor.

-

Two fluorine atoms: These electron-withdrawing groups attached to the benzaldehyde ring increase the polarity of the C-F bonds and can influence the overall dipole moment of the molecule.

-

The presence of both polar (aldehyde, ether oxygen, fluorine atoms) and significant nonpolar (two aromatic rings) regions suggests that this compound will exhibit a nuanced solubility profile, with a preference for solvents that can accommodate both types of interactions. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[1][2] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes favor nonpolar solvents.[1][2]

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 248.23 g/mol | Based on the molecular formula C₁₄H₁₀F₂O₂.[3] |

| Polarity | Moderately polar | The molecule possesses polar functional groups (aldehyde, ether, C-F bonds) but also significant nonpolar surface area from the two aromatic rings. |

| Hydrogen Bonding | Acceptor | The oxygen atoms of the aldehyde and ether groups can act as hydrogen bond acceptors. It lacks a hydrogen bond donor. |

| Melting Point | Solid at room temperature | The molecular weight and aromatic nature suggest it is likely a solid. |

Predictive Solubility in Common Organic Solvents

Based on the molecular structure analysis and the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents. These predictions are qualitative and should be confirmed experimentally.

| Solvent | Polarity Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The significant polarity of the aldehyde and difluorophenyl groups will likely hinder dissolution in a purely nonpolar alkane solvent.[4][5] |

| Toluene | Nonpolar (aromatic) | Moderate | The aromatic nature of toluene can engage in π-stacking interactions with the aromatic rings of the solute, potentially overcoming the polarity mismatch to some extent. |

| Dichloromethane (DCM) | Polar aprotic | High | DCM is a versatile solvent that can dissolve a wide range of compounds. Its polarity is sufficient to interact with the polar groups of the solute without being overly polar. |

| Ethyl Acetate | Polar aprotic | High | Ethyl acetate is an excellent solvent for moderately polar compounds. It can act as a hydrogen bond acceptor, interacting favorably with the solute. A synthesis procedure for a related compound uses ethyl acetate for extraction, suggesting good solubility.[6] |

| Acetone | Polar aprotic | High | Similar to ethyl acetate, acetone is a polar aprotic solvent with a carbonyl group that can act as a hydrogen bond acceptor. |

| Acetonitrile | Polar aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively solvate the molecule. |

| Isopropanol | Polar protic | Moderate | As a polar protic solvent, isopropanol can engage in hydrogen bonding. However, the large nonpolar component of the solute may limit high solubility compared to aprotic polar solvents. |

| Ethanol | Polar protic | Moderate | Similar to isopropanol, ethanol's ability to hydrogen bond is beneficial, but the overall polarity might not be a perfect match. Recrystallization of a similar compound from ethanol suggests solubility is temperature-dependent.[7] |

| Methanol | Polar protic | Moderate to Low | Methanol is more polar than ethanol and isopropanol. The significant nonpolar character of the solute may lead to lower solubility in this highly polar solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Very High | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. A synthesis of the target compound uses DMSO as the reaction solvent, indicating high solubility.[6] |

| N,N-Dimethylformamide (DMF) | Polar aprotic | Very High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many organic molecules. |

| Water | Polar protic | Very Low | The large, nonpolar benzyloxy group and the two aromatic rings make the molecule hydrophobic, leading to poor aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (as a solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

-

Securely cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution and create a fine suspension.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. This is a critical step to achieve thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

Dilute the supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method. A precise dilution factor is crucial.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the basic "like dissolves like" principle can influence solubility.[8]

-

Temperature: The solubility of most solids in organic solvents increases with temperature.[8] This is because the dissolution process is often endothermic. For purification techniques like recrystallization, this property is exploited by dissolving the compound in a hot solvent and allowing it to crystallize upon cooling.

-

Molecular Shape and Size: Larger molecules can be more difficult to solvate.[9] The bulky nature of the benzyloxy group in this compound may slightly reduce its solubility compared to a smaller analogue.

-

Crystalline Structure: In the solid state, molecules are held together by lattice energy. A solvent must provide sufficient energy through solvation to overcome these intermolecular forces. A more stable crystal lattice will result in lower solubility.

Conclusion and Recommendations for the Researcher

This technical guide has provided a detailed examination of the solubility of this compound. The moderately polar nature of the molecule, with both hydrogen bond accepting capabilities and significant nonpolar regions, results in high solubility in polar aprotic solvents like DMSO, DMF, ethyl acetate, and dichloromethane. Its solubility is predicted to be moderate in alcohols and lower in nonpolar solvents and water.

For practical applications, it is strongly recommended to:

-

Empirically Verify Solubility: The predictions provided herein are based on sound chemical principles but should be confirmed experimentally for any critical application. The provided protocol offers a reliable method for this determination.

-

Consider Solvent Mixtures: For applications requiring fine-tuning of solubility, consider using solvent mixtures. For example, a mixture of toluene and ethyl acetate could provide a balance of aromatic and polar interactions.

-

Leverage Temperature: For purification, recrystallization from a solvent in which the compound has moderate, temperature-dependent solubility (e.g., ethanol, isopropanol) is a viable strategy.

By understanding the principles outlined in this guide and applying the recommended experimental methodologies, researchers can effectively manage and leverage the solubility characteristics of this compound in their scientific endeavors.

References

- Vertex AI Search. (2022). Comparison of the polarity of organic solvents.

- Vertex AI Search. (2023). Polarity of Solvents.

- Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - YouTube.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- Chemistry For Everyone. (2025). What Is The Link Between Molecular Shape And Solubility? - YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Quora. (2018). How does molecule shape affect solubility?.

- Environmental Toxicology and Chemistry. (n.d.). Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles.

- LibreTexts. (n.d.). Solubility and Molecular Structure.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (2014). How do you distinguish the polarity of organic solvent?.

- Unknown. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- AK Scientific, Inc. (n.d.). 4-(2,5-Difluorobenzyloxy)

- ChemicalBook. (2023). This compound | 1285690-36-9.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(4-Fluorobenzyloxy)benzaldehyde.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-(Difluoromethoxy)benzaldehyde.

- Sigma-Aldrich. (n.d.). 4-(Difluoromethoxy)benzaldehyde 95.

- Sigma-Aldrich. (n.d.). 4-(Benzyloxy)benzaldehyde 97.

- BLDpharm. (n.d.). 125036-88-6|this compound.

- National Institutes of Health. (n.d.). 4-(Benzyloxy)benzaldehyde - PMC.

- Benchchem. (2025). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.

- PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde.

- PubChem. (n.d.). 3,5-Difluorobenzaldehyde.

- ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.

- Sigma-Aldrich. (n.d.). 3,5-Difluorobenzaldehyde 98.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ws [chem.ws]

- 3. 125036-88-6|this compound|BLD Pharm [bldpharm.com]

- 4. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. prepchem.com [prepchem.com]

- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Safety and Handling Guide for 4-(Benzyloxy)-3,5-difluorobenzaldehyde

Introduction

4-(Benzyloxy)-3,5-difluorobenzaldehyde (CAS No. 125036-88-6) is a fluorinated aromatic aldehyde serving as a crucial intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical sectors.[1] Its structure, featuring a reactive aldehyde group, a difluorinated phenyl ring, and a benzyl ether moiety, imparts specific chemical properties that are valuable in drug discovery and materials science. However, these same functional groups necessitate a rigorous and informed approach to its handling and safety management. The aldehyde functional group is known for its reactivity and potential to cause irritation, while fluorinated aromatics can exhibit unique metabolic and toxicological profiles.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety, handling, storage, and emergency procedures for this compound. By synthesizing data from structurally similar compounds and established chemical safety principles, this document aims to foster a proactive safety culture and ensure the well-being of laboratory personnel.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. While comprehensive experimental data for this specific molecule is not widely published, its identity is well-defined.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 125036-88-6 | [2] |